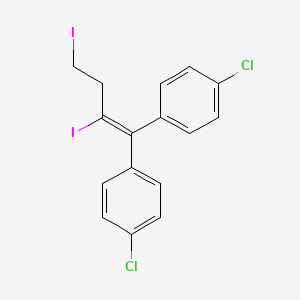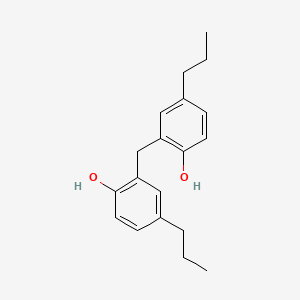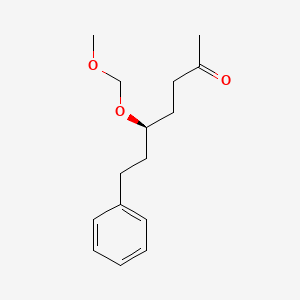acetonitrile CAS No. 657401-93-9](/img/structure/B12533699.png)
[2-(Allyloxy)phenyl](oxo)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)phenylacetonitrile: is an organic compound that features a phenyl ring substituted with an allyloxy group and an oxoacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)phenylacetonitrile typically involves the reaction of 2-(allyloxy)phenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of 2-(Allyloxy)phenylacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Allyloxy)phenylacetonitrile can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, 2-(Allyloxy)phenylacetonitrile is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecular structures .
Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, 2-(Allyloxy)phenylacetonitrile is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(Allyloxy)phenylacetonitrile involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and chemical reactions. The presence of the allyloxy and oxoacetonitrile groups enhances its reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
[2-(Allyloxy)phenoxy]acetic acid: This compound shares the allyloxyphenyl moiety but differs in the presence of an acetic acid group instead of an oxoacetonitrile group.
[2-(Allyloxy)phenyl]methanol: Similar in structure but contains a methanol group instead of an oxoacetonitrile group.
Uniqueness: This combination allows for diverse chemical transformations and the exploration of new scientific research avenues .
Properties
CAS No. |
657401-93-9 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-prop-2-enoxybenzoyl cyanide |
InChI |
InChI=1S/C11H9NO2/c1-2-7-14-11-6-4-3-5-9(11)10(13)8-12/h2-6H,1,7H2 |
InChI Key |
NHHGAFRXHNKPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)

![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
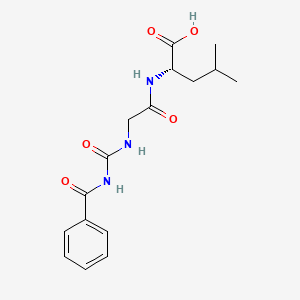
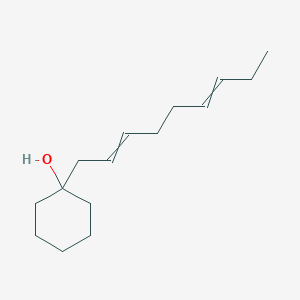


![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
